molecular formula C27H30N2O9 B1202085 5-亚氨基柔红霉素 CAS No. 72983-78-9

5-亚氨基柔红霉素

货号 B1202085
CAS 编号: 72983-78-9
分子量: 526.5 g/mol
InChI 键: BLLIIPIJZPKUEG-HPTNQIKVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Iminodaunorubicin is a quinone-modified anthracycline that retains antitumor activity . It produces protein-concealed DNA strand breaks in cancer cells . It has been used in research and is not sold to patients . The compound has been found in plasma, liver, heart, lung, and brain of rats receiving acute doses .


Synthesis Analysis

The synthesis of 5-Iminodaunorubicin involves the modification of the benzoquinone moiety to produce a drug with low free radical potential . This modification alters the cytotoxic and biochemical characteristics of the drug . The starting point for the synthesis was the conversion of the 5-carbonyl group to an imino group, leading to molecules with reduced redox cycling characteristics .


Molecular Structure Analysis

The molecular formula of 5-Iminodaunorubicin is C27H30N2O9 . It is a semisynthetic anthracycline .


Chemical Reactions Analysis

5-Iminodaunorubicin produces protein-concealed DNA strand breaks . It has been found that the various mechanisms of action at the disposal of 5-Iminodaunorubicin culminate in either cell death or cell growth arrest through various cell biological events .


Physical And Chemical Properties Analysis

The molecular formula of 5-Iminodaunorubicin is C27H31ClN2O9 . More detailed physical and chemical properties are not available in the search results.

科学研究应用

  1. 降低的心脏毒性:与其他蒽环类药物相比,5-亚氨基柔红霉素表现出较低的心脏毒性。这归因于其改变的电化学性质和稳定的还原形式,从而减少了超氧阴离子的产生,超氧阴离子是心脏毒性的促成因素 (Lown 等,1979)

  2. 抗白血病活性:尽管心脏毒性降低,但 5-亚氨基柔红霉素在小鼠中仍保留抗白血病活性,并且在大肠杆菌沙门氏菌(艾姆斯试验)中显示出非诱变特性 (Tong 等,1979)

  3. 与 Fe(III) 和含有心磷脂的囊泡的相互作用:5-亚氨基柔红霉素与 Fe(III) 形成络合物,三个药物分子与一个 Fe(III) 离子结合,并与含有心磷脂的囊泡相互作用,表明在细胞中具有特定的作用机制 (Fantine 和 Garnier-Suillerot,1986)

  4. 心电图和跨膜电位效应:对大鼠的研究表明,与阿霉素相比,5-亚氨基柔红霉素引起的心电图变化较轻,表明在某些剂量水平下心脏毒性较低 (Jensen 等,1984)

  5. 对 NADH 氧化刺激低:5-亚氨基柔红霉素及其衍生物表现出相对较差的电子传递介导能力,这可能是它们与其他蒽环类药物相比心脏毒性较低的原因 (Tarasiuk 等,1990)

  6. 对人结肠癌细胞的影响:与另一种蒽环类药物阿霉素相比,5-亚氨基柔红霉素对人结肠癌细胞中的 DNA 合成和细胞活力表现出不同的影响,突出了其独特的生化特性 (Glazer 等,1982)

  7. 酶促氧化活化:使用辣根过氧化物酶和过氧化氢的研究表明,5-亚氨基柔红霉素快速形成以氮为中心的自由基代谢物,表明酶促氧化活化的独特途径 (Kołodziejczyk 等,1989)

未来方向

Further understanding of 5-Iminodaunorubicin’s influence on cell biological events could lead to an improvement in the drug’s efficacy and reduce toxicity . It is a useful mechanistic probe in anthracycline cardiotoxicity studies as well as being of obvious interest for clinical trials .

属性

IUPAC Name

(8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLIIPIJZPKUEG-HPTNQIKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67324-99-6 (hydrochloride(NSC-254681))
Record name 5-Iminodaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iminodaunorubicin

CAS RN

72983-78-9
Record name 5-Iminodaunorubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72983-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iminodaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072983789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-IMINODAUNORUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P910685S6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iminodaunorubicin
Reactant of Route 2
5-Iminodaunorubicin
Reactant of Route 3
5-Iminodaunorubicin
Reactant of Route 4
5-Iminodaunorubicin
Reactant of Route 5
5-Iminodaunorubicin
Reactant of Route 6
5-Iminodaunorubicin

Citations

For This Compound
520
Citations
GL Tong, DW Henry, EM Acton - Journal of Medicinal Chemistry, 1979 - ACS Publications
… Treatment of daunorubicin with methanolic ammonia affords 5-iminodaunorubicin, the first quinone-modified analogue of either daunorubicin or adriamycin. This product retains …
Number of citations: 132 pubs.acs.org
JW Lown, C Hsiao-Hsiung, JA Plambeck… - Biochemical …, 1979 - Elsevier
… of 5iminodaunorubicin was possible. The electrochemical results indicate that 5-iminodaunorubicin is … the unusual stability of the reduced 5-iminodaunorubicin. is tentatively attributed to …
Number of citations: 133 www.sciencedirect.com
RI Glazer, KD Hartman, CL Richardson - Cancer Research, 1982 - AACR
The semisynthetic anthracycline, 5-iminodaunorubicin (IM), was investigated to see whether modification of the benzoquinone moiety to produce a drug with low free radical potential …
Number of citations: 37 aacrjournals.org
JH Peters, GR Gordon, D Kashiwase, EM Acton - Cancer research, 1984 - AACR
We determined the metabolic disposition of 5-iminodaunorubicin (IMD) in rats receiving acute doses of IMD (16 and 4 mg/kg) iv, ip, and po Major compounds found in plasma, liver, heart…
Number of citations: 22 aacrjournals.org
LA Zwelling, D Kerrigan, S Michaels - Cancer Research, 1982 - AACR
… in the kinetics of break disappearance, 5-iminodaunorubicin … Survival of Li 210 cells treated with 5-iminodaunorubicin … of 5-iminodaunorubicin or Adriamycin for 1 hr at 37Â.Colony …
Number of citations: 125 aacrjournals.org
P Kolodziejczyk, K Reszka, JW Lown - Biochemical pharmacology, 1989 - Elsevier
… Horseradish peroxidase catalyzed oxidation of the antitumor agent 5-iminodaunorubicin by … This enzymatic oxidative activation of 5-iminodaunorubicin suggests an alternative mode of …
Number of citations: 16 www.sciencedirect.com
B STEFANSKA, M DZIEDUSZYCKA… - The Journal of …, 1988 - jstage.jst.go.jp
… 1, 2 and of 5-iminodaunorubicin were … 5-iminodaunorubicin (14 and 15) are less active than their daunorubicin analogues (3 and 7). It wasdisappointing because 5-iminodaunorubicin …
Number of citations: 5 www.jstage.jst.go.jp
RA Jensen, EM Acton, JH Peters - Cancer research, 1984 - AACR
5-Iminodaunorubicin (5-ID) is a quinone-modified anthracycline that retains antitumor activity but lacks the usual redox-cycling effects of quinoid agents. As a test for decreased …
Number of citations: 29 aacrjournals.org
EM Acton, GL Tong - Journal of Medicinal Chemistry, 1981 - ACS Publications
… 173%) comparable to that of the analogue 5-iminodaunorubicin and of doxorubicin as the parent but inexplicably required at least 10 times the dose. The two imino compounds were …
Number of citations: 61 pubs.acs.org
JB Johnston, LA Zwelling, D Kerrigan, LS Lloyd… - Biochemical …, 1983 - Elsevier
… anthracycline, 5-iminodaunorubicin, which does not … At equivalent cytocidal concentrations, .5-iminodaunorubicin … uptake and efflux of 5-iminodaunorubicin in comparison to Adriamycin. …
Number of citations: 17 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。